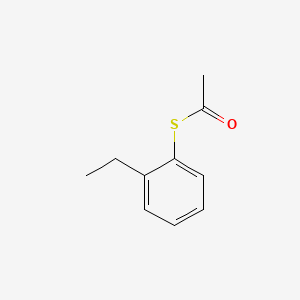

S-(2-ethylphenyl) ethanethioate

Description

Properties

CAS No. |

63906-53-6 |

|---|---|

Molecular Formula |

C10H12OS |

Molecular Weight |

180.27 g/mol |

IUPAC Name |

S-(2-ethylphenyl) ethanethioate |

InChI |

InChI=1S/C10H12OS/c1-3-9-6-4-5-7-10(9)12-8(2)11/h4-7H,3H2,1-2H3 |

InChI Key |

SLVAAKBEZYSRJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1SC(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of S Aryl Ethanethioates

Hydrolysis and Thiol–Thioester Exchange Reactions

Thioesters like S-aryl ethanethioates can undergo nucleophilic attack at the carbonyl carbon. Two common examples of this are hydrolysis and thiol-thioester exchange. While hydrolysis leads to the cleavage of the thioester bond by water, thiol-thioester exchange involves the displacement of the original thiol group by another thiol.

The rate of hydrolysis for thioesters is pH-dependent, with both acid- and base-mediated pathways. harvard.edu For instance, studies on model S-alkyl thioalkanoates have determined rate constants for acid-mediated (ka), base-mediated (kb), and pH-independent (kw) hydrolysis. harvard.edunih.govresearchgate.net Under neutral conditions (pH 7), the hydrolysis of some thioesters can be slow, with half-lives extending to several months, which allows for constructive reactions like thiol-thioester exchange to occur competitively. nih.govresearchgate.net

The thiol-thioester exchange is a dynamic covalent reaction where a thiol reacts with a thioester to form a new thioester and a new thiol. harvard.edu This reversible reaction proceeds through a nucleophilic attack of a thiolate anion on the carbonyl carbon of the thioester, forming a tetrahedral intermediate. rsc.org This intermediate can then collapse, expelling the original thiol as a thiolate. rsc.org

Table 1: Kinetic Data for Model Thioester Reactions

| Reaction | Compound | Conditions | Rate Constant | Half-life |

|---|---|---|---|---|

| Hydrolysis | S-methyl thioacetate (B1230152) | pH 7, 23°C | 3.6 x 10⁻⁸ s⁻¹ (k_w) | 155 days |

This table is generated based on data for S-methyl thioacetate as a model compound. nih.govresearchgate.net

The rate of thiol-thioester exchange can be significantly enhanced by catalysts. Selenols (RSeH) have emerged as particularly potent catalysts for this transformation, especially in aqueous media at mildly acidic pH. nih.govresearchgate.net The catalytic activity of selenols is attributed to the lower pKa and higher nucleophilicity of the corresponding selenolate (RSe⁻) compared to a thiolate (RS⁻). nih.govresearchgate.netberkeley.eduwikipedia.org

The proposed mechanism for selenol catalysis involves the formation of a selenoester intermediate. nih.govresearchgate.net The selenol, in its more nucleophilic selenolate form, attacks the thioester to generate a transient selenoester. This highly reactive intermediate then readily undergoes exchange with a thiol present in excess to yield the final thioester product and regenerate the selenol catalyst. nih.gov This catalytic cycle is particularly effective at acidic pH where the uncatalyzed thiol-thioester exchange is often rate-limiting. nih.govacs.org

Studies comparing the reactivity of selenocysteine (B57510) and cysteine have shown that selenocysteine can be a much more potent nucleophile in attacking thioesters, with rate constant ratios (k_RSe / k_RS) reaching up to 1000 at acidic pH. nih.gov This dramatic difference is largely due to the lower pKa of the selenol group (around 5.2-5.4) compared to the thiol group of cysteine (around 8.3), which results in a much higher concentration of the reactive selenolate nucleophile at lower pH. nih.govwikipedia.org

Besides selenols, certain nucleophilic amine catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP) and 1,4-diazabicyclo[2.2.2]octane (DABCO), have also been shown to promote thiol-thioester exchange, particularly in organic solvents. rsc.orgrsc.org

Conversion to Other Organic Functionalities

S-aryl ethanethioates are versatile intermediates that can be converted into a range of other functional groups, making them valuable in multi-step organic synthesis.

Thioesters can be readily converted to their corresponding carboxylate esters through reaction with an alcohol, a process known as alcoholysis or transesterification. wikipedia.orglibretexts.org This reaction is typically catalyzed by an acid or a base. wikipedia.org The mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the thioester. wikipedia.org Because esters are generally more stable than thioesters, the equilibrium for this reaction often favors the formation of the ester product. libretexts.org This transformation is a key step in various biological processes, such as the synthesis of triacylglycerols from fatty acyl-CoA thioesters. libretexts.org While general methods exist, specific conditions for S-(2-ethylphenyl) ethanethioate would depend on the chosen alcohol and catalyst system. researchgate.netrsc.org

Carboxylic acids are often converted to thioesters to facilitate their reduction. One of the most prominent methods for the reduction of thioesters is the Fukuyama reduction, which selectively converts a thioester to an aldehyde under mild conditions. organic-chemistry.orgalfa-chemistry.commissouri.eduwikipedia.org This reaction typically employs a palladium catalyst (e.g., Pd/C) and a silane (B1218182) reducing agent, such as triethylsilane (Et₃SiH). organic-chemistry.orgalfa-chemistry.commissouri.edu

The proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-sulfur bond of the thioester. organic-chemistry.orgmissouri.edu This is followed by transmetalation with the silane and subsequent reductive elimination to yield the aldehyde product. organic-chemistry.orgmissouri.eduwikipedia.org The Fukuyama reduction is valued for its high functional group tolerance, allowing for the reduction of thioesters in the presence of other sensitive groups that might not be compatible with stronger reducing agents like lithium aluminum hydride or DIBAL-H. alfa-chemistry.commissouri.eduacs.org This makes the conversion of carboxylic acids to aldehydes via their thioester derivatives a powerful two-step strategy in complex molecule synthesis. organic-chemistry.orgmissouri.edu

Table 2: Example of Fukuyama Reduction

| Substrate | Reagents | Product | Yield |

|---|

This table illustrates the general conditions for the Fukuyama Reduction. missouri.edu

S-aryl thioacetates serve as valuable precursors for the synthesis of unsymmetrical disulfides (RSSR'). semanticscholar.org Various methods have been developed to achieve this transformation. One common approach involves the deacetylation of the thioacetate to generate a thiolate in situ, which then reacts with an electrophilic sulfur species.

A reported method involves the reaction of thioacetates with thiosulfonates to produce unsymmetrical disulfides. semanticscholar.org Another strategy uses 1-chlorobenzotriazole (B28376) (BtCl) to react with a thiol, forming a benzotriazolated thiol intermediate (RSBt). This intermediate can then react with a second, different thiol to yield the unsymmetrical disulfide in a one-pot process. organic-chemistry.orgorganic-chemistry.org Other methods include base-catalyzed aerobic oxidative dehydrogenative coupling of two different thiols, where one can be generated from a thioacetate. rsc.org These methods provide controlled pathways to unsymmetrical disulfides, which are important structural motifs in medicinal and materials chemistry. organic-chemistry.orgresearchgate.net

Cross-Coupling and Radical-Mediated Transformations

The cleavage of the carbon-sulfur bond is a fundamental step in many catalytic transformations of S-aryl ethanethioates, particularly in decarbonylative cross-coupling reactions. nih.gov The most critical C–S bond cleavage event occurs at the C(acyl)–S bond during the oxidative addition step of the catalytic cycle. chemrxiv.org In this process, a low-valent transition metal, such as Pd(0) or Ni(0), inserts into the thioester C–S bond. This oxidative addition is a key activation step that initiates the subsequent decarbonylation and C–S bond formation. organic-chemistry.orgchemrxiv.org

The facility of this cleavage is influenced by the electronic properties of both the aryl group and the acyl group. The process is foundational for converting readily available carboxylic acids (precursors to thioesters) into valuable aryl thioethers. nih.gov This strategy circumvents the need for traditional cross-coupling partners like aryl halides, offering a more convergent and often milder synthetic route. nih.gov

Thioacid radicals, which can be generated from thioacids (the hydrolysis product of thioesters), are versatile intermediates for forming C–S bonds. rsc.org The acyl thiol-ene reaction is a prime example, where a thioacid radical adds across an alkene. This process typically proceeds with anti-Markovnikov selectivity, forming the more stable carbon-centered radical intermediate after the initial C-S bond formation. rsc.org

The generation of the initiating thioacid radical (R-C(O)S•) can be accomplished through various methods, including photoredox catalysis. rsc.org Once formed, the radical adds to an alkene, creating a new C-S bond and a carbon-centered radical. This intermediate then typically abstracts a hydrogen atom from another thioacid molecule to yield the final thioester product and propagate the radical chain. rsc.org A potential competing pathway is the dethiocarboxylation of the thioacid radical, which involves the elimination of carbonyl sulfide (B99878) (COS) to generate a carbon-centered radical. rsc.org

Thiol-ene click chemistry is a highly efficient and robust method for C–S bond formation, characterized by high yields, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.orgnih.gov The reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an 'ene'). For a compound like this compound, participation in a thiol-ene reaction would first require its conversion to the corresponding thiol, 2-ethylthiophenol, typically through hydrolysis.

The thiol-ene reaction can proceed via two primary mechanisms:

Radical Addition : Initiated by light, heat, or a radical initiator, a thiyl radical (RS•) is formed. This radical adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to form the thioether product and propagate the chain. wikipedia.org

Michael Addition : This pathway is catalyzed by a base or nucleophile and involves the conjugate addition of a thiolate anion to an electron-deficient alkene. rsc.org

This "click" reaction is widely used in polymer synthesis, surface patterning, and bioconjugation due to its efficiency and mild reaction conditions. wikipedia.orgnih.gov

Intramolecular Cyclizations and Cascade Reactions

Substituted S-aryl ethanethioates can serve as precursors for the synthesis of complex heterocyclic structures through intramolecular cyclization reactions. While direct cyclization of this compound into a phenothiazine (B1677639) is not a direct pathway, appropriately functionalized analogs are key intermediates. For example, the synthesis of phenothiazines, a class of compounds with significant pharmacological activity, can be envisioned starting from ortho-amino substituted S-aryl thioesters or related derivatives. nih.govsemanticscholar.org

The general strategy involves an intramolecular reaction where a nucleophilic group on the aryl ring (often an amine) attacks the electrophilic carbonyl carbon of the thioester, or a related derivative, to initiate ring closure. Subsequent reaction steps, which may include dehydration or aromatization, lead to the final tricyclic phenothiazine scaffold. The precise reaction pathway and conditions depend heavily on the specific substitution pattern of the S-aryl ethanethioate precursor.

Mechanistic Studies and Theoretical Investigations of S Aryl Ethanethioates

Theoretical studies provide a molecular-level understanding of the mechanisms and energetics governing the reactions of S-aryl ethanethioates. researchgate.netnih.gov Computational chemistry has become an indispensable tool for investigating reaction pathways, such as those involved in cross-coupling reactions or hydrolysis, by modeling the structures of intermediates and transition states. researchgate.netrsc.orgacs.org

Computational Chemistry Methodologies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a standard method in computational chemistry for investigating the electronic structure of molecules due to its favorable balance of computational cost and accuracy. researchgate.net This method is widely used to predict the geometric and electronic properties of S-aryl ethanethioates. acs.orgnih.gov DFT calculations can determine optimized molecular geometries, including bond lengths and angles, and provide insights into the electronic distribution within the molecule. researchgate.netfit.edu For instance, DFT can be employed to study the reactivity of carbon-sulfur bonds in these compounds. researchgate.net The choice of the exchange-correlation functional and the basis set is crucial and can influence the accuracy of the results. researchgate.netwikipedia.org

Theoretical calculations for a representative S-aryl ethanethioate, such as S-(2-ethylphenyl) ethanethioate, would typically involve geometry optimization to find the lowest energy conformation. Key structural parameters predicted by DFT calculations are illustrated in the table below.

Interactive Table: Predicted Structural Parameters for this compound using DFT

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length | Carbonyl Carbon (C=O) | Oxygen (O) | ~1.21 Å |

| Bond Length | Carbonyl Carbon (C=O) | Sulfur (S) | ~1.78 Å |

| Bond Length | Sulfur (S) | Aromatic Carbon (C-aryl) | ~1.77 Å |

| Bond Angle | Oxygen (O) | Carbonyl Carbon (C=O) | Sulfur (S) |

| Bond Angle | Carbonyl Carbon (C=O) | Sulfur (S) | Aromatic Carbon (C-aryl) |

Note: These values are illustrative and based on typical bond lengths and angles for thioesters. Precise values would require specific DFT calculations for this compound.

Ab Initio Quantum Mechanical Approaches for Reaction Energetics

Ab initio quantum mechanical methods, which are based on first principles without empirical parameters, are employed to study the energetics of reactions involving thioesters. rsc.orgacs.orgulisboa.pt These methods can be used to calculate the potential energy surfaces for reactions like hydrolysis or thiol-thioester exchange, identifying the energy barriers of transition states and the relative energies of intermediates. acs.orgulisboa.ptulisboa.pt For example, studies on the base-catalyzed hydrolysis of methyl thioacetate (B1230152) have used ab initio calculations to map out the reaction pathway, revealing a stepwise mechanism in solution. acs.org Such calculations are critical for understanding whether a reaction is thermodynamically favorable and for estimating its rate. rsc.orgulisboa.pt High-level methods, such as Møller-Plesset perturbation theory (MP2), are often used in conjunction with a molecular mechanics (QM/MM) approach, especially when studying enzymatic reactions involving thioesters like acetyl-CoA. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs) and Their Influence on Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining the reactivity of molecules. youtube.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO, being the highest energy orbital containing electrons, acts as a nucleophile, while the LUMO, the lowest energy empty orbital, acts as an electrophile. youtube.com

For an S-aryl ethanethioate, the distribution and energy of these orbitals dictate its chemical behavior. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. ulisboa.ptulisboa.pt A small HOMO-LUMO gap suggests higher reactivity. ulisboa.pt In reactions, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile is key. Analysis of the FMOs for this compound would reveal that the LUMO is likely localized on the carbonyl carbon, making it the primary site for nucleophilic attack. The HOMO would be distributed across the sulfur atom and the phenyl ring, indicating their potential for electrophilic interaction.

Electronic Structure Analysis

The electronic structure of S-aryl ethanethioates is fundamental to their chemical properties and reactivity.

Delocalization and Resonance Effects within the Thioester Moiety

Resonance theory describes the delocalization of electrons within molecules, which contributes to their stability. libretexts.orglibretexts.org In a thioester, resonance involves the delocalization of a lone pair of electrons from the sulfur atom to the carbonyl group. However, this resonance stabilization is significantly less pronounced in thioesters compared to their ester counterparts. researchgate.netstackexchange.com

The reduced resonance is attributed to the poorer orbital overlap between the 3p orbital of the larger sulfur atom and the 2p orbital of the carbonyl carbon. stackexchange.com This inefficient overlap results in the C-S bond having more single-bond character and the C=O bond having more double-bond character compared to an ester. researchgate.net Consequently, the carbonyl group of a thioester is more electrophilic and reactive than that of an ester.

Mulliken Population and Charge Density Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. wikipedia.orguni-muenchen.denumberanalytics.com This analysis provides a quantitative picture of the electron distribution and helps to identify electrophilic and nucleophilic sites. numberanalytics.comuni-muenchen.de It should be noted that Mulliken charges are sensitive to the choice of the basis set used in the calculation. wikipedia.org

In this compound, the Mulliken charge analysis would show a significant positive partial charge on the carbonyl carbon, confirming its electrophilicity. The carbonyl oxygen would carry a substantial negative charge, while the sulfur atom would have a smaller negative or slightly positive charge, reflecting the competing effects of electronegativity and resonance.

Interactive Table: Illustrative Mulliken Partial Atomic Charges for this compound

| Atom | Predicted Mulliken Charge (a.u.) |

| Carbonyl Carbon (C of C=O) | +0.5 to +0.7 |

| Carbonyl Oxygen (O of C=O) | -0.5 to -0.6 |

| Sulfur (S) | -0.1 to +0.1 |

| Aromatic Carbon (C attached to S) | -0.1 to -0.2 |

Note: These values are illustrative estimates based on general principles of thioesters. Actual values depend on the specific computational method and basis set employed.

Relationship between Electronic Structure and Reactivity Selectivity

The electronic properties of S-aryl ethanethioates, such as this compound, play a crucial role in determining their reactivity and the selectivity of their reactions. The distribution of electrons within the molecule, influenced by the substituents on the aryl ring, dictates the susceptibility of different sites to nucleophilic or electrophilic attack.

In copper-catalyzed cross-coupling reactions, the electronic nature of the aryl iodide substrate significantly impacts the chemoselectivity of the formation of S-aryl thioacetates. researchgate.netmdpi.com Electron-rich aryl iodides tend to react more readily than electron-poor ones. mdpi.com This suggests that the electron density on the aryl ring of the thioacetate influences the rate-determining step of the catalytic cycle. For instance, in reactions involving aryl iodides with electron-donating groups, the formation of the corresponding S-aryl thioacetate is generally favored. semanticscholar.org

The selectivity of reactions can also be influenced by the nature of the other reactants and catalysts. For instance, in the rhodium-catalyzed reaction of α-diazoketones with isothiocyanates, the electronic properties of the intermediate thiocarbonyl ylide determine whether a 1,3- or 1,5-dipolar electrocyclization occurs, leading to different heterocyclic products. uzh.ch Similarly, the selectivity of enzymatic reactions can be tuned by the addition of certain amines, which can act as activators and influence both reactivity and selectivity. researchgate.net

Table 1: Interactive Data on Factors Influencing Reactivity Selectivity

| Factor | Influence on S-Aryl Ethanethioate Reactions | Key Findings |

| Substituent Effects | Electron-donating groups on the aryl ring generally increase reactivity in copper-catalyzed cross-coupling reactions. mdpi.comsemanticscholar.org | Electron-rich aryl iodides lead to higher yields of S-aryl thioacetates. mdpi.com |

| Catalyst System | The choice of metal catalyst and ligands significantly directs the reaction pathway and product selectivity. uzh.chbeilstein-journals.org | Rhodium catalysts can selectively form 1,3-oxathiole (B12646694) derivatives in reactions with isothiocyanates. uzh.ch |

| Reaction Conditions | Solvent polarity and the presence of additives can alter the course of a reaction. mdpi.comresearchgate.net | The use of cyclopentyl methyl ether (CPME) as a solvent controls chemoselectivity based on electronic factors. mdpi.com |

Reaction Mechanism Elucidation

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms involving S-aryl ethanethioates relies heavily on the identification and characterization of transient species such as reaction intermediates and transition states. Experimental techniques, often coupled with computational modeling, have been instrumental in this endeavor.

In the context of copper-catalyzed C–S cross-coupling reactions, various copper(I) and copper(II) complexes have been proposed as key intermediates. conicet.gov.ar For example, complexes such as [CuI(phen)(SAc)] and [CuI(phen)2]+ are believed to be in equilibrium in solution, with their relative concentrations influencing the reaction pathway. conicet.gov.ar The oxidative addition of an aryl halide to a copper(I) center is often considered a crucial step, leading to a copper(III) intermediate. researchgate.net

Transition states for acyl transfer reactions, including those involving thioesters, have been a subject of extensive study. acs.org Computational studies have been employed to model the transition states for the hydrolysis and aminolysis of thioesters, providing insights into the reaction barriers and the nature of the bond-forming and bond-breaking processes. mdpi.com For the hydrolysis of S-aryl O-ethyl thiocarbonates, the transition state is believed to have significant Cα-O bond breaking character. psu.edu

In radical-mediated reactions, the identification of radical intermediates is key. For instance, in the visible-light-induced reactions of thioacids, the formation of a thioacid radical is a primary step. rsc.org This radical can then undergo various transformations, including coupling with other radicals or addition to unsaturated bonds. rsc.org

Energy Profiles and Thermodynamic Considerations of Reaction Pathways

Understanding the energy landscape of a reaction is fundamental to predicting its feasibility and outcome. This involves the computational and experimental determination of the energy profiles of different reaction pathways, including the relative energies of reactants, intermediates, transition states, and products.

For the copper-catalyzed C–S cross-coupling of thioacetate with aryl halides, density functional theory (DFT) calculations have been used to map out the Gibbs energy profiles for various proposed mechanisms. conicet.gov.ar These studies have suggested that an oxidative addition/reductive elimination pathway involving Cu(III) intermediates is energetically more favorable than pathways involving σ-bond metathesis, single electron transfer (SET), or halogen atom transfer (HAT). researchgate.net The oxidative addition of the aryl iodide to the copper(I) complex is often found to be the rate-determining step. researchgate.net

Thermodynamic data for the hydrolysis of thioesters indicates that the reaction is generally favorable. mdpi.com The Gibbs free energy for the hydrolysis of methyl thioacetate has been calculated to be around -19.81 kJ/mol. mdpi.com This value is in reasonable agreement with experimentally determined values for similar thioesters. mdpi.com

In radical reactions, the bond dissociation energy (BDE) is a key thermodynamic parameter that governs the feasibility of HAT steps. mdpi.com The relative BDEs of the C-H bond being broken and the S-H bond being formed in a thiyl radical-mediated HAT reaction determine the direction of the hydrogen atom transfer. mdpi.com

Role of Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) Pathways

Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) are fundamental processes that can play a significant role in the reactions of S-aryl ethanethioates and related compounds.

Single Electron Transfer (SET) pathways are often invoked in photoredox catalysis and in reactions involving electron donor-acceptor (EDA) complexes. rsc.org In the visible-light mediated coupling of aryl halides with potassium thiocarboxylates, the reaction is initiated by the formation of an EDA complex, which upon irradiation, undergoes an intrasystem SET to form a thiyl radical and an aryl radical. rsc.org These radicals then combine to form the aryl thioester. rsc.org While SET has been considered as a possible mechanism in copper-catalyzed C-S cross-coupling, computational studies have sometimes found it to be energetically less favorable than other pathways. researchgate.netconicet.gov.ar However, in some systems, SET from a cathode can initiate a radical chain reaction for the cross-coupling of aryl halides. mdpi.com

Hydrogen Atom Transfer (HAT) is a key step in many radical-mediated C-H functionalization reactions. nih.govrsc.org Thiyl radicals, which can be generated from thioacids, are effective HAT reagents for abstracting hydrogen atoms from relatively weak C-H bonds. mdpi.com The driving force for HAT is the difference in bond dissociation energies (BDEs) between the bond being broken and the bond being formed. mdpi.com The resulting carbon-centered radical can then participate in further reactions, such as C-C or C-heteroatom bond formation. nih.gov While direct 1,5-HAT is common, other less frequent 1,n-HAT processes have also been documented. researchgate.net

Influence of Solvation Models on Computational Predictions

The accurate prediction of reaction mechanisms and energetics in solution requires the consideration of solvent effects. Computational chemists employ various solvation models to account for the influence of the solvent on the solute molecules.

Implicit solvation models , such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), treat the solvent as a continuous dielectric medium. numberanalytics.comwikipedia.org These models are computationally efficient and widely used to calculate solvation free energies. nih.govmdpi.com The SMD (Solvation Model based on Density) model is another popular implicit model that is parameterized for a wide range of solvents. mdpi.comresearchgate.net The choice of implicit solvation model can impact the predicted energy barriers and reaction pathways. For instance, in the study of phospho group transfers, the interplay between nucleophile charge and transition state solvation was found to be crucial. nih.gov

Explicit solvation models , where individual solvent molecules are included in the calculation, can provide a more detailed picture of solute-solvent interactions, such as hydrogen bonding. mdpi.com However, these models are computationally more demanding.

The development of machine learning techniques has shown promise in improving the accuracy of solvation free energy predictions. nih.govrsc.org By training on large datasets of experimental or high-level computational data, these models can learn to predict solvent effects with greater accuracy than traditional continuum models. mit.edu The choice of solvent can significantly alter the potential energy surface of a reaction, affecting the stability of intermediates and transition states. nih.gov Therefore, the careful selection and application of an appropriate solvation model are critical for obtaining reliable computational predictions for reactions of S-aryl ethanethioates in solution.

Advanced Spectroscopic and Spectrometric Characterization of Thioester Linkages in S Aryl Ethanethioates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of atoms.

¹H NMR Chemical Shift Analysis of Aliphatic and Aromatic Protons Adjacent to the Thioester

In the ¹H NMR spectrum of S-(2-ethylphenyl) ethanethioate, distinct signals corresponding to the different proton environments are expected. The protons of the acetyl group (CH₃CO) typically appear as a sharp singlet in the aliphatic region. The ethyl group attached to the aromatic ring gives rise to a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), consistent with standard n+1 splitting rules. The aromatic protons on the phenyl ring will appear as a complex multiplet in the downfield region, typically between 7.0 and 8.0 ppm. The specific chemical shifts are influenced by the electronic effects of the thioester and ethyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetyl (CH₃CO) | ~2.4 | Singlet | 3H |

| Ethyl (Ar-CH₂CH₃) | ~1.2 | Triplet | 3H |

| Ethyl (Ar-CH₂CH₃) | ~2.7 | Quartet | 2H |

| Aromatic (Ar-H) | ~7.2 - 7.5 | Multiplet | 4H |

¹³C NMR Chemical Shift Analysis of Carbonyl and Aryl Carbons

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. The carbonyl carbon (C=O) of the thioester group is highly deshielded and is expected to resonate at a characteristic downfield shift, generally in the range of 190-200 ppm. This is slightly upfield compared to the carbonyl carbons of aldehydes or ketones but downfield from ester or amide carbonyls libretexts.org. Carbons of the aromatic ring will appear in the typical region of 125-145 ppm. The carbon atom directly attached to the sulfur atom (C-S) is expected to be found further upfield. The aliphatic carbons of the ethyl and acetyl groups will have chemical shifts in the upfield region of the spectrum, with the carbon attached to the sulfur of thioesters typically appearing between 20-45 ppm libretexts.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~195 |

| Aromatic (C-S) | ~130 |

| Aromatic (C-ethyl) | ~144 |

| Aromatic (other C) | ~126 - 135 |

| Acetyl (CH₃) | ~30 |

| Ethyl (CH₂) | ~26 |

| Ethyl (CH₃) | ~15 |

Conformational Dynamics and Rotational Barriers via NMR

NMR spectroscopy is a powerful method for studying dynamic processes, such as conformational changes and hindered rotation. researchgate.net In this compound, the presence of the ortho-ethyl group can create significant steric hindrance, potentially restricting rotation around the C(aryl)-S bond. This can lead to the existence of stable rotational isomers, or atropisomers, which may be observable by NMR at room temperature as separate sets of signals. pearson.com

By conducting variable-temperature NMR experiments, the rotational energy barrier can be quantified. researchgate.net As the temperature is increased, the rate of rotation around the hindered bond increases. This causes the distinct signals of the rotamers to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. researchgate.net The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational process, providing quantitative insight into the conformational stability of the molecule. pearson.com Such dynamic NMR studies are essential for understanding the three-dimensional structure and flexibility of S-aryl ethanethioates in solution. acs.org

²⁹Si NMR in Organosilicon Thioester Derivatives

²⁹Si NMR spectroscopy is a specialized technique used for the characterization of organosilicon compounds. researchgate.net This technique would be applicable not to this compound itself, but to a hypothetical derivative where a silicon-containing moiety is incorporated into the structure, for example, by replacing the ethyl group with a silyl (B83357) group.

The ²⁹Si nucleus has a spin of 1/2, but its low natural abundance (4.7%) and moderate gyromagnetic ratio result in low NMR sensitivity, often requiring long acquisition times or the use of polarization transfer techniques like CP/MAS for solid samples. researchgate.netnih.gov The chemical shift of ²⁹Si is highly sensitive to the electronic environment and the nature of the substituents attached to the silicon atom. rsc.org For a hypothetical silylated derivative of S-phenyl ethanethioate, the ²⁹Si NMR chemical shift would provide valuable information on the electronic effects of the thioester group on the silicon center. Studies on related compounds have shown that ²⁹Si chemical shifts are influenced by factors such as bond angles, coordination number, and the electronegativity of adjacent atoms. acs.orgrsc.org Therefore, ²⁹Si NMR could be a powerful tool for probing the structure and bonding in organosilicon thioester derivatives.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Fragmentation Pathways and Acylium Ion Formation

In the mass spectrum of S-aryl ethanethioates obtained via electron impact (EI) ionization, a distinct and predictable fragmentation pattern is observed. The most characteristic fragmentation event for thioesters is the cleavage of the carbon-sulfur (C-S) bond. libretexts.org This alpha-cleavage results in the formation of a resonance-stabilized acylium ion (CH₃CO⁺) and a thiophenolate radical.

For this compound, this primary fragmentation would yield two key fragments:

Acylium Ion : A highly abundant peak at m/z = 43, corresponding to the [CH₃CO]⁺ cation. This is often the base peak in the spectrum of simple ethanethioates. libretexts.org

2-Ethylthiophenolate Radical Cation : A peak corresponding to the [CH₃CH₂C₆H₄S]⁺• ion.

High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the mass of the molecular ion and its fragments, confirming the elemental composition and verifying the structure of the compound.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Name | Structure | Predicted m/z |

| Molecular Ion | [C₁₀H₁₂OS]⁺• | 180 |

| Acylium Ion | [CH₃CO]⁺ | 43 |

| 2-Ethylphenylthio Radical Cation | [CH₃CH₂C₆H₄S]⁺• | 137 |

Confirmation of Intact Molecular Mass and Structural Integrity

Mass spectrometry (MS) is a fundamental analytical technique for the unequivocal confirmation of the molecular mass and structural integrity of this compound. The molecular formula for this compound is C₁₀H₁₂OS, yielding a precise molecular weight of 180.26 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the intact molecule. For this compound, the molecular ion peak would be observed at an m/z of 180.

The structural integrity is further verified by analyzing the fragmentation pattern of the molecular ion. The fragmentation of S-aryl ethanethioates is predictable and provides a fingerprint for the compound's structure. Key fragmentation pathways include α-cleavage and McLafferty rearrangements, common to carbonyl compounds. miamioh.edu The bond between the carbonyl carbon and the sulfur atom, as well as the C-S and C-C bonds of the aryl substituent, are susceptible to cleavage.

A primary fragmentation involves the cleavage of the C(O)-S bond, leading to the formation of a stable acylium ion [CH₃CO]⁺. libretexts.org Another significant fragmentation pathway is the loss of the acetyl group as a ketene (B1206846) molecule (CH₂=C=O), followed by further fragmentation of the remaining arylthiol radical cation. The presence of the ethyl group on the phenyl ring also leads to characteristic fragmentation, such as the loss of a methyl radical (˙CH₃) or an ethyl radical (˙C₂H₅).

| Fragment Ion | Structure | Predicted m/z | Fragmentation Pathway |

| [C₁₀H₁₂OS]⁺˙ | [CH₃C(O)S-C₆H₄-CH₂CH₃]⁺˙ | 180 | Molecular Ion (M⁺˙) |

| [C₈H₉S]⁺ | [S-C₆H₄-CH₂CH₃]⁺ | 137 | Loss of acetyl radical (˙COCH₃) |

| [C₈H₁₀]⁺˙ | [C₆H₅-CH₂CH₃]⁺˙ | 106 | Cleavage of C-S bond |

| [C₂H₃O]⁺ | [CH₃CO]⁺ | 43 | Acylium ion, often the base peak |

Vibrational Spectroscopy (Infrared and Raman)

The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic absorption bands in the infrared spectra of thioesters. For S-aryl ethanethioates, this band typically appears in the range of 1680–1715 cm⁻¹. pg.edu.plumsl.edu The position of this band is sensitive to the electronic environment. Compared to esters (R-CO-OR'), which absorb at higher frequencies (1735-1750 cm⁻¹), the lower frequency in thioesters is attributed to the lower electronegativity of sulfur compared to oxygen and weaker resonance stabilization of the C=O bond. nih.gov

Conjugation of the carbonyl group with the aromatic phenyl ring in S-aryl ethanethioates can further lower the stretching frequency by approximately 15-30 cm⁻¹, as it decreases the double-bond character of the C=O bond through delocalization of π-electrons. youtube.com

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| Thioester C=O | Stretching | 1680 - 1715 | Strong intensity in IR spectra. Position is sensitive to conjugation and substituents on the aryl ring. |

| Ester C=O | Stretching | 1735 - 1750 | Higher frequency compared to thioesters due to the greater electronegativity of oxygen. |

| Ketone C=O | Stretching | 1710 - 1740 | General range for aliphatic ketones. msu.edu |

The carbon-sulfur (C–S) single bond stretching vibration in thioesters is generally weak to medium in intensity and appears in the fingerprint region of the IR spectrum. The position of the C–S stretch is more variable than the C=O stretch and is often coupled with other vibrational modes, which can make its assignment challenging. researchgate.net For thioesters and related organosulfur compounds, the C–S stretching frequency is typically observed in the range of 800-1000 cm⁻¹. researchgate.netnih.gov In some cases, multiple bands in the 600-800 cm⁻¹ region may also be attributed to C-S vibrations, especially in more complex molecules where vibrational coupling is significant.

Raman spectroscopy is an exceptionally useful tool for the conformational analysis of flexible molecules like S-aryl ethanethioates in solution. core.ac.uknih.gov The thioester group [-C(O)S-] can exist in different rotational conformations (rotamers), primarily concerning the rotation around the C-C and C-S single bonds. These conformers, such as the s-cis and s-trans forms, have distinct potential energies and are separated by a small energy barrier.

Each conformer gives rise to a unique set of Raman bands. rsc.org By analyzing the Raman spectra, often at different temperatures, it is possible to identify the bands corresponding to each conformer and to study their relative populations and thermodynamic parameters. nih.gov These experimental studies are frequently complemented by quantum chemical calculations (e.g., Density Functional Theory) to predict the geometries, relative stabilities, and vibrational frequencies of the different conformers, aiding in the definitive assignment of the observed Raman bands. core.ac.uk This combined approach provides a detailed picture of the conformational landscape of the thioester moiety.

Electronic Spectroscopy (UV-Visible and Electron Paramagnetic Resonance)

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy, provides information on the electronic structure and the presence of transient species in reactions involving S-aryl ethanethioates. UV-Vis spectroscopy probes electronic transitions between molecular orbitals, while EPR is specifically designed to detect and characterize species with unpaired electrons, such as radicals. nih.govnih.gov

In certain chemical reactions, thioesters can participate in the formation of electron donor-acceptor (EDA) complexes. rsc.orgchemrxiv.org The formation of such a complex between a donor molecule and an acceptor molecule can be detected by UV-Vis spectroscopy through the appearance of a new, often broad, absorption band at a longer wavelength than the absorption maxima of the individual components. acs.orgnih.gov Mechanistic studies have shown that the synthesis of thioesters can proceed through the formation of an EDA complex, which, upon irradiation with visible light, can initiate the reaction. rsc.orgacs.org

Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for detecting and identifying radical intermediates that may be formed during chemical or photochemical reactions of thioesters. canada.caacs.org While this compound itself is diamagnetic and thus EPR-silent, reactions such as photolysis or oxidation can lead to the formation of radical intermediates. For instance, cleavage of the C-S bond could generate thiyl radicals (RS˙). These transient, highly reactive species can be detected by EPR, often using a technique called spin trapping, where the short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct with a characteristic EPR spectrum. nih.gov Analysis of the EPR spectrum of this adduct allows for the identification of the original transient radical. nih.govcanada.ca

Probing the Integrity and Reactivity of the Thioester Bond

The integrity and reactivity of the thioester bond (R-S-CO-R') are central to its function. Thioesters are more reactive than their oxoester counterparts toward many nucleophiles, a property leveraged in organic synthesis, such as in native chemical ligation. nih.govuchicago.edu However, their rates of hydrolysis are comparable to oxoesters, indicating a nuanced reactivity profile. nih.gov

The reactivity of S-aryl thioesters can be modulated by altering the substituents on the aromatic ring. uchicago.edu This makes them valuable as tunable acylation reagents in chemical biology. uchicago.edu The stability of the thioester moiety is sufficient for applications like self-assembled monolayers (SAMs), where they can withstand long-term storage before being activated for further reactions, such as oxidation. nih.gov The oxidation of thioesters to hydrophilic sulfonic acids is a key transformation that demonstrates the reactivity of the sulfur atom within the linkage. nih.govbeilstein-journals.org

Various chemical methods can be employed to probe the thioester bond's reactivity. For instance, their utility as cross-linking agents in dynamic hydrogels relies on transthioesterification reactions, where the exchange kinetics can be accelerated by internal catalysis, such as intramolecular hydrogen bonding. nih.gov Furthermore, synthetic methodologies like palladium-catalyzed desulfonative carbonylation of S-aryl benzenesulfonothioates demonstrate the controlled cleavage and formation of the thioester bond by inserting carbon monoxide and extruding sulfur dioxide. organic-chemistry.org The development of transition-metal-free reactions to form aryl-sulfur bonds further highlights the diverse chemical pathways available to interact with and form thioester linkages. researchgate.net

Spectroscopic monitoring is crucial for these studies. For example, in the context of SAMs, X-ray Photoelectron Spectroscopy (XPS) is used to follow the oxidation of the thioester sulfur to a sulfonate, confirming the reaction has occurred at the surface. nih.govbeilstein-journals.org

X-ray Diffraction and Solid-State Analysis

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise details on molecular conformation, bond lengths, and bond angles.

The geometry of the thioester group is a direct reflection of its electronic structure. X-ray diffraction studies on related compounds provide typical values for these parameters. The C=O bond, S-C(sp²) bond, and S-C(aryl) bond are of particular interest. Computational studies on methyl thioacetate (B1230152), a simple aliphatic thioester, complement experimental data and help in understanding the electronic effects governing these parameters. researchgate.net

Based on analogous structures, the key geometrical parameters for the thioester group in S-aryl ethanethioates can be estimated.

| Bond | Typical Length (Å) | Description |

|---|---|---|

| C=O | ~1.21 - 1.23 | The carbonyl double bond. |

| S-C(sp²) | ~1.77 - 1.79 | Bond between sulfur and the carbonyl carbon. |

| C(sp²)-C(sp³) | ~1.50 - 1.52 | Bond between the carbonyl carbon and the methyl carbon. |

| S-C(aryl) | ~1.75 - 1.78 | Bond between sulfur and the aromatic ring carbon. |

| Angle | Typical Value (°) | Description |

|---|---|---|

| O=C-S | ~121 - 123 | Angle within the thioester core. |

| O=C-C(methyl) | ~120 - 122 | Angle involving the carbonyl and methyl groups. |

| S-C-C(methyl) | ~115 - 117 | Angle within the thioester core. |

| C(aryl)-S-C(sp²) | ~100 - 105 | Angle around the sulfur atom, influenced by the steric bulk of the aryl and acyl groups. |

Note: The values presented are estimations based on data from structurally related S-aryl thioesters and general principles of chemical bonding. Specific values for this compound would require dedicated X-ray diffraction analysis.

X-ray Photoelectron Spectroscopy (XPS) and X-ray Emission Spectroscopy (XES)

XPS and XES are powerful surface-sensitive techniques that provide detailed information about the elemental composition, chemical states, and electronic structure of a material.

XPS is highly effective for determining the oxidation state of sulfur atoms. aip.org In an S-aryl ethanethioate, the sulfur atom is in a divalent state (S²⁻). The S 2p core-level spectrum for a thioester typically shows a characteristic peak with a binding energy that distinguishes it from other sulfur species like thiols, thiophenes, or oxidized forms. beilstein-journals.org For thioesters in self-assembled monolayers, the S 2p peak corresponding to the divalent sulfur appears around 163.8-164.8 eV. nih.govbeilstein-journals.org

Upon oxidation, for example, to a sulfonic acid (-SO₃H), a significant chemical shift to higher binding energy is observed. The S 2p peak for the sulfur in a sulfonic acid group appears at approximately 168.2-169.9 eV. nih.govbeilstein-journals.org This large shift allows for clear and unambiguous monitoring of the oxidation reaction at the thioester linkage.

| Chemical State | Typical S 2p Binding Energy (eV) | Reference |

|---|---|---|

| Thioester (R-S-CO-R') | 163.8 ± 0.2 | beilstein-journals.org |

| Sulfonic Acid (R-SO₃H) | 168.2 ± 0.2 | nih.govbeilstein-journals.org |

While XPS probes core-level electrons, X-ray Emission Spectroscopy (XES), particularly Valence-to-Core (VtC) XES, provides insight into the occupied valence electronic structure. acs.org The XES spectrum arises from the decay of an electron from a valence molecular orbital to fill a core hole. The resulting spectrum is a map of the molecular orbitals with contributions from the element being probed. acs.orgnih.gov

For an S-aryl ethanethioate, Sulfur Kβ XES would be sensitive to the molecular orbitals involving the sulfur 3p orbitals. It can provide direct information on the S-C and S-aryl bonding interactions. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with XES to assign spectral features to specific molecular orbital contributions. researchgate.net Studies on organosulfur compounds show that S Kβ XES is a sensitive probe of speciation and the local chemical environment of the sulfur atom. aip.org This technique can distinguish between different types of sulfur bonds and is complementary to X-ray absorption spectroscopy (XAS), which probes the unoccupied orbitals. nih.govaip.org The combination of these techniques provides a comprehensive picture of the electronic structure of the thioester linkage.

Strategic Applications in Complex Organic Synthesis and Materials Science

As Synthons and Intermediates in Organic Synthesis

In the realm of organic synthesis, S-(2-ethylphenyl) ethanethioate is a valuable intermediate. The thioester group is an activatable functional group, enabling a range of chemical transformations that are central to constructing complex molecular architectures.

Thioesters like this compound are key precursors for generating a variety of other organosulfur compounds. The S-C(O) bond can be selectively cleaved and the sulfur moiety transformed into different functional groups.

Thioethers: Thioethers can be synthesized from thioesters through reductive processes or by reactions where the acyl group is displaced. While direct conversion is less common, a two-step process involving hydrolysis or thiolysis to the corresponding thiol (2-ethylthiophenol) followed by alkylation is a standard route.

Disulfides: The synthesis of unsymmetrical disulfides can be achieved from thioacetate (B1230152) precursors. researchgate.net A common method involves the reaction of a thioacetate with a thiosulfonate in the presence of a base. researchgate.net This allows for the controlled formation of a disulfide bond, a structure crucial for the stability of many proteins. uantwerpen.be Oxidative coupling of two different thiols is another prevalent method for preparing disulfides. uantwerpen.be

Sulfonyl Fluorides: Sulfonyl fluorides have gained prominence as stable and reactive motifs, particularly in "click chemistry". nih.gov An electrochemical approach allows for the synthesis of sulfonyl fluorides directly from thiols or disulfides using potassium fluoride (B91410) as the fluoride source. nih.gov Therefore, this compound could be converted to its corresponding thiol and then subjected to oxidative fluorination to yield 2-ethylbenzenesulfonyl fluoride. Established methods for creating sulfonyl fluorides often start from disulfides or thiols, which can be readily derived from thioesters. researchgate.net

| Precursor | Target Compound | General Transformation |

| This compound | Thioether | Hydrolysis to thiol, followed by alkylation |

| This compound | Disulfide | Conversion to thiol, followed by oxidative coupling |

| This compound | Sulfonyl Fluoride | Conversion to thiol/disulfide, followed by oxidative fluorination nih.govresearchgate.net |

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product containing substantial portions of all the starting materials. beilstein-journals.org Thioesters are recognized as effective acyl donors in various transformations, including biocatalytic Friedel-Crafts-type acylations. d-nb.info In such reactions, the thioester, for instance this compound, can transfer its acetyl group to a nucleophile. Studies have shown that both aliphatic and aromatic thioesters can serve as acyl donors, with their reactivity sometimes enhanced by additives like imidazole. d-nb.info The use of thioesters as acyl donors is a common strategy to activate carboxylic acid building blocks for the formation of new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. d-nb.info

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins by joining unprotected peptide segments. wikipedia.orgnih.gov The reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. wikipedia.org

The mechanism involves two key steps:

A reversible transthioesterification, where the thiol group of the N-terminal cysteine attacks the C-terminal thioester of the other peptide fragment. wikipedia.orgethz.ch

An irreversible, rapid intramolecular S-to-N acyl shift that forms a native amide (peptide) bond at the ligation site. wikipedia.orgscispace.com

This compound represents the core reactive moiety needed for this process. A peptide synthesized with a C-terminal 2-ethylphenyl thioester could readily participate in NCL. The efficiency of the ligation can be influenced by the nature of the thiol leaving group. Peptide thioesters for NCL can be prepared through solid-phase peptide synthesis (SPPS), although methods must be chosen carefully as the thioester bond can be unstable to certain basic conditions used in standard Fmoc chemistry. wikipedia.orgnih.gov

| Step | Description | Key Feature |

| 1. Transthioesterification | The thiol of an N-terminal cysteine on Peptide 2 attacks the C-terminal thioester of Peptide 1. | Chemoselective and reversible reaction forming a thioester-linked intermediate. wikipedia.org |

| 2. S-N Acyl Shift | The intermediate undergoes a spontaneous intramolecular rearrangement. | Irreversible acyl transfer forms a stable, native peptide bond. wikipedia.orgscispace.com |

Integration into Polymeric Materials

The thioester group is not only a reactive handle for synthesis but also a dynamic bond that can be incorporated into polymer backbones and functional materials, imparting unique, responsive properties.

Dynamic covalent networks (DCNs), also known as covalent adaptable networks (CANs), are a class of polymers that combine the robustness of thermosets with the re-processability of thermoplastics. nsf.gov This is achieved by incorporating dynamic covalent bonds that can rearrange under specific stimuli, such as heat or a catalyst. nsf.gov

The thiol-thioester exchange is a prominent reaction for creating DCNs. acs.orgresearchgate.net This exchange involves the reaction of a free thiol (or thiolate) with a thioester, leading to the formation of a new thioester and the release of a new thiol. researchgate.net This associative exchange mechanism allows the polymer network to relax stress and be re-molded without a loss in crosslink density. nih.gov this compound could be incorporated as a monomer or a cross-linker in such a network, where its thioester linkage would participate in the dynamic exchange, contributing to the material's adaptive properties. The kinetics of this exchange can be tuned, and it proceeds efficiently at moderate temperatures in various solvents. nsf.govacs.org

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with an inorganic silica (B1680970) core and organic functional groups at the vertices. nih.govbeilstein-journals.org Their hybrid organic-inorganic structure makes them ideal building blocks for creating advanced materials with enhanced thermal stability, mechanical properties, and processability. beilstein-journals.org

Interfacial Chemistry and Adsorption Phenomena

The behavior of thioesters at the interface between different phases, particularly at solid surfaces, is a critical area of study in materials science. The unique electronic structure of the thioester group imparts specific adsorption characteristics that are of both fundamental and practical interest.

Interactions of Thioester-Containing Compounds with Metal Surfaces (e.g., Gold)

Thioester-containing compounds exhibit notable interactions with metal surfaces, especially gold (Au). Research demonstrates that thioesters can bind to gold surfaces directly from an aqueous solution. acs.org This binding is initially noncovalent. acs.org However, the gold surface can act as a catalyst, promoting the hydrolysis of the thioester to yield a surface-bound thiolate. acs.org This process is thermally activated and points to a dynamic interaction between the thioester and the metal. acs.org

In applications such as mineral flotation, thioester collectors are employed to enrich gold. mdpi.com Studies on thioester collectors containing acetylene (B1199291) groups have shown that these molecules can form strong chemical bonds with active sites on mineral surfaces, enhancing flotation performance. mdpi.comresearchgate.netpreprints.orgresearchgate.net The interaction involves the sulfur atom of the thioester group and can be influenced by other functional groups within the molecule. mdpi.comresearchgate.net For instance, the presence of an acetylene group can enhance the bonding interaction with the mineral surface. mdpi.comresearchgate.netpreprints.org

Table 1: Summary of Thioester Interactions with Gold Surfaces

| Interacting Species | Nature of Interaction | Key Findings |

|---|---|---|

| Thioester 1 (a protected thiol) | Noncovalent binding followed by catalytic hydrolysis | Binds noncovalently from aqueous solution; gold surface catalyzes hydrolysis to surface-bound thiolate. acs.org |

| Thiocarbonate 2 (a protected thiol) | Noncovalent binding with higher affinity than Thioester 1 | Possesses a greater affinity for the gold surface compared to the thioester. acs.org |

First-Principles Computational Studies of Adsorption Mechanisms

First-principles computational studies, particularly those using Density Functional Theory (DFT), provide deep insights into the adsorption mechanisms of thioesters on metal surfaces at an electronic level. mdpi.comnih.gov These studies are crucial for understanding and predicting the behavior of molecules at interfaces, which is essential for designing new materials and catalysts. nih.govacs.orgnih.gov

DFT calculations have been employed to analyze the quantum chemical parameters of thioester collectors on gold surfaces. mdpi.comresearchgate.net These studies investigate the structure, Mulliken population, and frontier orbitals (HOMO and LUMO) of the adsorbing molecules. mdpi.comresearchgate.netpreprints.org The results reveal that the sulfur atom in the thioester group plays a key role in the adsorption process. For example, in the case of the thioester collector PDEC on a Au(111) surface, the S 3p orbital hybridizes with the Au 5d orbital, indicating a strong interaction. researchgate.net

Furthermore, computational models can predict adsorption energies and geometries, offering a way to compare the efficacy of different collector molecules. mdpi.comresearchgate.net For instance, the adsorption energy of different thioester collectors on a gold surface was found to follow the order: PDEC > Al-DECDT > Z-200, suggesting that PDEC has the strongest interaction with the gold surface among the studied compounds. mdpi.comresearchgate.net These computational findings are often corroborated with experimental adsorption data. mdpi.comresearchgate.net

Table 2: Key Parameters from a DFT Study of Thioester Adsorption on Au(111) Surface

| Parameter | Finding for PDEC Thioester Collector | Significance |

|---|---|---|

| Frontier Orbitals | The acetylene group has a strong electron-accepting capacity and significantly influences the frontier orbital energy. mdpi.comresearchgate.netpreprints.org | Plays a pivotal role in the bonding interaction with the mineral surface. mdpi.comresearchgate.netpreprints.org |

| Adsorption Energy | Higher than analogous thioester collectors (Z-200 and Al-DECDT). mdpi.comresearchgate.net | Indicates a more stable adsorption on the gold surface. mdpi.comresearchgate.net |

| Orbital Hybridization | The S 3p orbital of the carbon-sulfur group hybridizes with the Au 5d orbital. researchgate.net | Confirms a strong chemical interaction and bond formation between the thioester and the gold surface. researchgate.net |

| Electron Transfer | The sulfur atom donates electrons to the gold atom, while the acetylene group accepts some electrons from the gold atom. researchgate.net | Demonstrates a complex bonding mechanism involving both coordination and back-donation bonds. researchgate.net |

Implications in Prebiotic Chemistry

Thioesters are central to several hypotheses concerning the origin of life on Earth. Their high-energy nature and reactivity make them plausible candidates for key roles in prebiotic chemical networks that could have led to the emergence of more complex biomolecules.

The Role of Thiol–Thioester Networks in Hypotheses on the Origin of Life

The "Thioester World" hypothesis, notably championed by Christian de Duve, posits that thioesters were crucial energy-transducing molecules in a prebiotic world, preceding the role that ATP plays in modern metabolism. wikipedia.orguni.eduuni.edu Thioesters are obligatory intermediates in many key metabolic pathways today, suggesting their ancient origins. wikipedia.org They could have acted as the primordial energy currency, facilitating the synthesis of peptides, fatty acids, and other essential molecules. wikipedia.orgnih.govchemrxiv.org

Research has demonstrated that thioesters provide a robust pathway for the formation of peptides under plausible prebiotic conditions. chemrxiv.orgresearchgate.net The condensation of mercaptoacids can form thioesters, which then undergo thioester-amide exchange in the presence of amino acids to form peptide bonds. chemrxiv.org This process can occur over a wide range of pH and temperature conditions, making it a viable route for peptide formation on early Earth. chemrxiv.orgresearchgate.net

Thiol-thioester networks are hypothesized to have formed autocatalytic cycles, capable of self-amplification. ulisboa.ptnih.gov These networks, composed of simple molecules like thiols and thioesters, could exhibit complex behaviors such as positive and negative feedback loops, which are characteristic of living systems. ulisboa.ptnih.gov Recent studies have even shown that amino acid thioesters can spontaneously form peptide droplets that exhibit self-reproduction, a key feature of protocells. thebrighterside.news This discovery provides strong support for the role of thioesters in the transition from non-living chemistry to the first forms of life. thebrighterside.news

Table 3: Postulated Roles of Thioesters in Prebiotic Chemistry

| Postulated Role | Mechanism/Hypothesis | Supporting Evidence |

|---|---|---|

| Primordial Energy Currency | "Thioester World" hypothesis; acting as a precursor to ATP. wikipedia.orguni.eduuni.edu | Thioesters are key intermediates in modern metabolic pathways for energy transfer. wikipedia.org |

| Peptide Bond Formation | Thioester-amide exchange following the condensation of mercaptoacids. chemrxiv.orgresearchgate.net | Robust formation of peptides and thiodepsipeptides from mercaptoacids and amino acids under prebiotic conditions. chemrxiv.orgresearchgate.net |

| Formation of Protocells | Spontaneous formation of peptide droplets from amino acid thioesters. thebrighterside.news | Laboratory synthesis of protocells that exhibit self-reproduction from amino acid thioesters. thebrighterside.news |

| Autocatalytic Networks | Thiol-disulfide interchange and other reactions within a thiol-thioester network. ulisboa.ptnih.gov | Engineered reaction networks demonstrating autocatalysis and complex system behaviors. nih.gov |

Q & A

Q. What are the established synthetic routes for S-(2-ethylphenyl) ethanethioate, and what reaction conditions are critical for yield optimization?

this compound can be synthesized via Sonogashira cross-coupling reactions, where aryl halides react with ethynyl derivatives under palladium catalysis. For example, S-(4-ethynyl-phenyl) ethanethioate was coupled with dibromonorbornadiene using optimized conditions (e.g., Pd(PPh₃)₄, CuI, and triethylamine) . Alternatively, thiirane (ethylene sulfide) ring-opening reactions with phenyl acetate derivatives under basic conditions (e.g., KOH/ethanol) provide a route to similar thioesters . Key parameters include temperature control (60–80°C), inert atmosphere, and stoichiometric ratios of reactants to minimize side products.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- IR Spectroscopy : Look for ν(C=O) stretching at ~1706 cm⁻¹ and ν(C-S) at ~616 cm⁻¹, as observed in analogous thioesters .

- UV-Vis : Absorbance maxima near 276 nm (ε ~44,900 M⁻¹cm⁻¹) indicate π→π* transitions in the aromatic-ethanethioate system .

- HPLC : Chiral columns (e.g., CHIRALCEL OD-H) with n-hexane/2-propanol eluents resolve enantiomeric purity (93% ee achieved for a cyclopentyl analog) .

- SMILES/InChIKey : Use computational tools to validate structural assignments (e.g., SMILES: CC(=O)SC1=CC=CC=C1CCO) .

Advanced Research Questions

Q. How do solubility and crystallinity challenges impact purification, and what strategies mitigate these issues?

this compound derivatives exhibit low solubility in polar solvents (e.g., ~9.5E-3 g/L in water at 25°C) , necessitating recrystallization from non-polar solvents (e.g., ethyl acetate/hexane) or chromatographic purification (silica gel, gradient elution). For thermally stable analogs, melt crystallization at 205–208°C under vacuum minimizes decomposition . Advanced techniques like preparative HPLC with chiral stationary phases can resolve stereoisomers .

Q. What electronic and steric effects arise from substituent variations on the ethylphenyl group, and how do these influence reactivity?

Substituents at the ortho position (e.g., ethyl groups) introduce steric hindrance, reducing reaction rates in coupling reactions. Electronic effects are evident in UV-Vis spectra: electron-withdrawing groups red-shift λmax (e.g., 366 nm for phenothiazine derivatives) due to extended conjugation . Density Functional Theory (DFT) simulations correlate these shifts with HOMO-LUMO gaps, guiding the design of derivatives for optoelectronic applications.

Q. What protocols ensure stability during storage, and how does degradation manifest in analytical data?

Storage at –20°C in anhydrous DMSO or ethanol prevents hydrolysis of the thioester bond . Degradation products (e.g., free thiols or acetic acid) are detectable via:

- TLC : Spots at lower Rf values (polar byproducts).

- NMR : Disappearance of the S-acetyl peak (δ ~2.3 ppm for CH₃COS-) and emergence of thiol (–SH) signals .

- Mass Spectrometry : Fragments at m/z 174.07152 (parent ion) and m/z 135 (loss of –SC₂H₅) confirm integrity .

Data Contradictions and Resolution

- Solubility Discrepancies : While some analogs are insoluble in water (<0.01 g/L) , others dissolve in DMSO (≥18 mg/mL) . This reflects solvent polarity and hydrogen-bonding capacity. Researchers should pre-screen solvents via Hansen solubility parameters.

- Stereochemical Outcomes : Conflicting enantiomeric excess (e.g., 93% ee in one study vs. racemic mixtures in others) may arise from reaction kinetics. Kinetic resolution using chiral catalysts or additives is recommended.

Methodological Tables

| Property | Value | Source |

|---|---|---|

| Melting Point | 205–208°C (decomposes) | |

| Solubility in DMSO | ≥18 mg/mL | |

| λmax (UV-Vis, CH₂Cl₂) | 276 nm (ε = 44,900 M⁻¹cm⁻¹) | |

| HPLC Retention Time | 11.6–16.5 min (chiral separation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.